2,2,2-Trifluoroethyl 4-isopropylphenylcarbamate
Overview
Description
2,2,2-Trifluoroethyl 4-isopropylphenylcarbamate (TIPC) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a colorless, odorless, and low-molecular-weight compound that is soluble in most organic solvents. TIPC has been found to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, as well as being a potential antiviral agent.
Scientific Research Applications
Synthesis and Catalysis
Trifluoroethyl groups, including 2,2,2-trifluoroethyl derivatives, are of significant interest in organic synthesis and catalysis due to their unique electronic and physical properties. They have been used to modify the reactivity and stability of molecules, as well as to influence the pharmacokinetic properties of drug candidates. The trifluoromethyl group, similar to the trifluoroethyl group, has been widely utilized in drug design because of its lipophilic and electron-withdrawing characteristics, which can profoundly change the biological activity of molecules (Zhao & Hu, 2012).
Material Science
In material science, fluorinated compounds, including those with 2,2,2-trifluoroethyl groups, are explored for the synthesis of polymers and coatings with exceptional properties. For example, fluorinated polyimides show outstanding mechanical properties, optical transparency, and thermal stability, which are critical for applications in aerospace, electronics, and optics (Yin et al., 2005).
Medicinal Chemistry
In medicinal chemistry, the incorporation of trifluoroethyl groups into molecules is a common strategy to enhance the metabolic stability and alter the distribution profile of therapeutic agents. The specific effect of such substitution on the biological activity depends on the particular context of the molecule and its target. The study of trifluoromethylated and trifluoroethylated compounds has led to the development of novel reagents and methodologies for the introduction of these groups into organic molecules, with potential applications in the synthesis of pharmaceuticals and agrochemicals (Uneyama et al., 2008).
Advanced Functional Materials
The study of luminescent materials, including those incorporating trifluoroethyl groups, has implications for data security, sensing, and light-emitting devices. The design and synthesis of Ir(III) complexes with trifluoroethyl groups have been investigated for their unique photophysical properties, which are relevant for the development of new materials for optical applications (Song et al., 2016).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-propan-2-ylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)9-3-5-10(6-4-9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRAOMXMABBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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